2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane

Catalog No.
S8366598
CAS No.
M.F
C16H20ClN2O5P
M. Wt
386.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)p...

Product Name

2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane

IUPAC Name

2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane

Molecular Formula

C16H20ClN2O5P

Molecular Weight

386.77 g/mol

InChI

InChI=1S/C16H17ClNO5P.H3N/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23;/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23);1H3

InChI Key

JSKZYMJZKPLCNJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl.N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl.N

(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane, commonly referred to as SDZ 220-581 Ammonium salt, is a complex organic compound characterized by its unique structural features. This compound integrates an amino acid backbone with both a phosphonomethyl group and a chlorophenyl substituent, which are pivotal for its biological activities. The presence of amino and phosphonate functionalities suggests potential roles in various biochemical pathways, particularly those involving neurotransmitter modulation and enzyme inhibition.

The chemical behavior of (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane is influenced by its functional groups. It can participate in several types of reactions:

  • Acid-Base Reactions: The amino group can act as a base, while the carboxylic acid group can donate protons, making it a zwitterionic compound under physiological conditions.
  • Phosphonate Chemistry: The phosphonomethyl group allows for reactions typical of phosphonates, including nucleophilic substitutions and hydrolysis.
  • Substitution Reactions: The chlorophenyl moiety can undergo electrophilic aromatic substitution, allowing for further functionalization.

These reactions are crucial for modifying the compound for enhanced biological activity or solubility.

The biological activities of (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane are primarily linked to its interaction with the N-methyl-D-aspartate (NMDA) receptor. As a competitive antagonist of this receptor, it modulates excitatory neurotransmission by preventing glutamate from binding, which is significant in regulating learning and memory processes. Additionally, preliminary studies suggest:

  • Neuroactive Properties: Potential modulation of neurotransmitter systems, particularly those involving glutamate receptors.
  • Antioxidant Activity: The phenolic structures may offer antioxidant effects by neutralizing free radicals.
  • Anticancer Activity: Evidence indicates that phosphonate derivatives can exhibit cytotoxic effects against specific cancer cell lines.

Various synthetic routes have been developed to produce (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane. Common methods include:

  • Multi-step Synthesis: Involves the sequential addition of functional groups to an amino acid precursor.
  • Phosphonylation: The introduction of the phosphonomethyl group can be achieved through nucleophilic substitution reactions on appropriate precursors.
  • Aromatic Substitution: Chlorination of phenolic compounds followed by coupling reactions to introduce the chlorophenyl moiety.

These methods allow for the optimization of functional groups to enhance biological activity and solubility.

The applications of (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane are diverse and include:

  • Neuroscience Research: As a tool for studying NMDA receptor functions and related neurological disorders.
  • Pharmaceutical Development: Potential use in developing treatments for conditions such as epilepsy, stroke, and neurodegenerative diseases due to its neuroprotective properties.
  • Antioxidant Formulations: Its antioxidant capabilities may be harnessed in dietary supplements or therapeutic agents targeting oxidative stress-related conditions.

Interaction studies using computer-aided predictions have indicated that (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane may interact with various biological targets beyond the NMDA receptor. These studies suggest a broad spectrum of potential biological activities, including enzyme inhibition and modulation of other neurotransmitter systems.

Several compounds share structural similarities with (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-Amino-3-phosphonopropanoic AcidPhosphonate groupNeuroactive, potential neuroprotective effects
3-Chloro-L-tyrosineChlorinated aromatic ringAntioxidant properties
5-Amino-1-phosphonopentanoic AcidExtended carbon chain with phosphonateAnticancer activity

The uniqueness of (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane lies in its specific combination of functionalities that confer distinct biological activities not fully replicated in these similar compounds.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

386.0798364 g/mol

Monoisotopic Mass

386.0798364 g/mol

Heavy Atom Count

25

Dates

Last modified: 01-05-2024

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